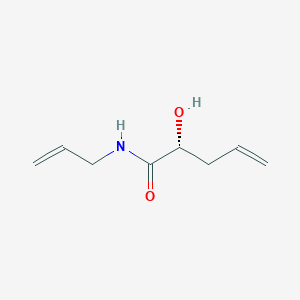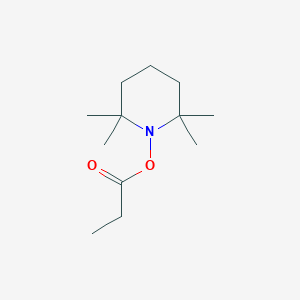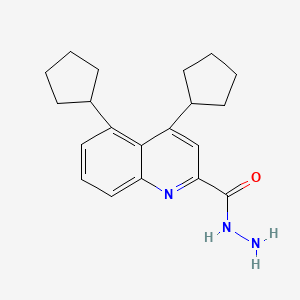
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide is a derivative of quinolinecarboxylic acid. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound’s unique structure, featuring a quinoline ring system substituted with dicyclopentyl groups and a hydrazide moiety, makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide typically involves the following steps:
Formation of Quinolinecarboxylic Acid: The quinoline ring system can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis.
Introduction of Dicyclopentyl Groups: The dicyclopentyl groups are introduced through alkylation reactions, often using cyclopentyl halides in the presence of a strong base.
Hydrazide Formation: The final step involves converting the carboxylic acid to its hydrazide form by reacting it with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted hydrazides .
Scientific Research Applications
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Chemistry: It is used in the development of new materials with specific properties, such as luminescent materials and molecular sensors.
Biological Research: The compound is used as a molecular probe in biochemical assays and mechanistic studies.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial properties.
2,6-Disubstituted quinoline-4-carboxylic acids: Studied for their antiviral activity.
Uniqueness
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide is unique due to its specific substitution pattern and hydrazide moiety, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
824935-10-6 |
|---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4,5-dicyclopentylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C20H25N3O/c21-23-20(24)18-12-16(14-8-3-4-9-14)19-15(13-6-1-2-7-13)10-5-11-17(19)22-18/h5,10-14H,1-4,6-9,21H2,(H,23,24) |
InChI Key |
JQVRFDXKQPBAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C3C(=CC=C2)N=C(C=C3C4CCCC4)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
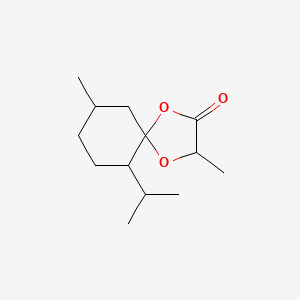
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
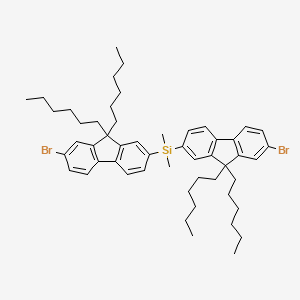

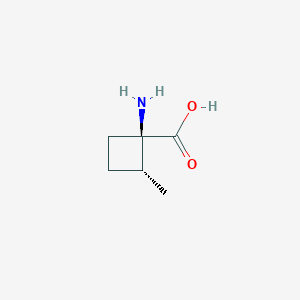
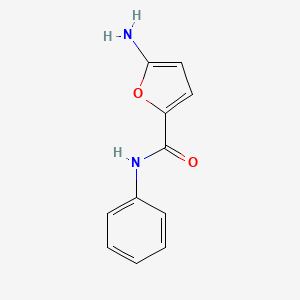

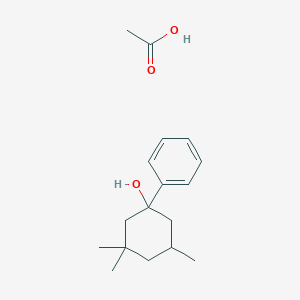
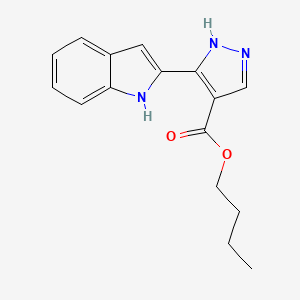
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
